5-(o-Tolyl)indoline-2,3-dione
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Overview
Description
5-(o-Tolyl)indoline-2,3-dione is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indoline-2,3-dione core with an o-tolyl substituent, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(o-Tolyl)indoline-2,3-dione typically involves the reaction of o-toluidine with isatin under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which undergoes cyclization to yield the desired product. Common reagents used in this synthesis include hydrochloric acid and acetic acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(o-Tolyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Indoline derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(o-Tolyl)indoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Indoline-2,3-dione: Lacks the o-tolyl substituent but shares the indoline-2,3-dione core.
Isatin: A structurally related compound with a similar indole core.
5-(p-Tolyl)indoline-2,3-dione: Similar structure but with a p-tolyl substituent instead of o-tolyl.
Uniqueness
5-(o-Tolyl)indoline-2,3-dione is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This substituent can affect the compound’s solubility, stability, and interactions with molecular targets, making it distinct from other indoline-2,3-dione derivatives.
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
5-(2-methylphenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H11NO2/c1-9-4-2-3-5-11(9)10-6-7-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |
InChI Key |
CCOSBLWNINPKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=C(C=C2)NC(=O)C3=O |
Origin of Product |
United States |
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